1-(3-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-23-12-14(11-21-23)17-8-13(6-7-19-17)10-20-18(24)22-15-4-3-5-16(9-15)25-2/h3-9,11-12H,10H2,1-2H3,(H2,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEDBBSJPGOIOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolyl-pyridinyl intermediate: This step involves the reaction of 1-methyl-1H-pyrazole with 4-bromopyridine under basic conditions to form the pyrazolyl-pyridinyl intermediate.
Coupling with the methoxyphenyl group: The intermediate is then coupled with 3-methoxyphenyl isocyanate in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
Oxidation: Formation of 3-hydroxyphenyl or 3-formylphenyl derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
1-(3-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of receptor signaling, and modulation of gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and analogous urea derivatives:
Structural and Functional Insights:
Substituent Effects: Methoxy vs. Halogen/Electron-Withdrawing Groups: The 3-methoxyphenyl group in the target compound (vs. chloro, nitro, or trifluoromethyl in others) likely enhances solubility but reduces electrophilicity compared to halogenated analogs .
Synthetic Yields :
- Compounds with extended side chains (e.g., thiazole-piperazine derivatives in ) show yields >85%, suggesting efficient coupling reactions despite structural complexity.
Molecular Weight and Bioavailability :
- The target compound (350.38 g/mol) falls within the "drug-like" range (typically <500 g/mol), whereas analogs with bulky side chains (e.g., 11m, MW 602.2 ) may face permeability challenges.
Spectroscopic Data :
- IR and NMR data from confirm urea linkages (N-H stretches ~3300 cm⁻¹, carbonyl signals ~160 ppm in ¹³C NMR), which are consistent across all analogs.
Notes
Limitations: No direct biological data (e.g., IC₅₀, binding affinities) are available for the target compound. Comparisons rely on structural and physicochemical properties. Evidence gaps exist for pyridine-pyrazole-urea systems; most analogs in literature feature alternative cores (thiazole, oxadiazole) .
Key Structural Variations :
- Pyridine vs. Pyrazole Positioning : The target compound’s pyridine-methyl-pyrazole arrangement is distinct from phenyl-pyrazole systems in or triazole-pyridine hybrids in .
- Methoxy Group Impact : The 3-methoxy substitution may reduce cytotoxicity compared to halogenated phenyl ureas, as seen in other studies .
Future Directions :
Biological Activity
1-(3-Methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a urea linkage that connects a methoxyphenyl group with a pyridine moiety substituted by a pyrazole ring. Its structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets due to the presence of multiple functional groups.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including those similar to this compound. For instance, compounds with similar pyrazole structures have shown significant cytotoxicity against various cancer cell lines.
Key Findings:
- IC50 Values: Compounds derived from pyrazole structures demonstrated IC50 values ranging from 26 µM to 49.85 µM against different cancer cell lines, indicating moderate to potent anticancer activity .
- Mechanism of Action: The anticancer effects are often attributed to the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of Bcl-2 family proteins and activation of caspases .
Inhibition of Carbonic Anhydrase
The compound's potential as a carbonic anhydrase inhibitor has been explored, particularly in relation to human carbonic anhydrase II (hCA II). This enzyme plays a crucial role in physiological processes such as pH regulation and CO2 transport.
Research Insights:
- Binding Affinity: Compounds with similar urea and pyrazole moieties have been reported to exhibit binding affinities in the nanomolar range, indicating their effectiveness as hCA inhibitors .
- Therapeutic Implications: Inhibition of hCA can lead to therapeutic applications in conditions like glaucoma and edema.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been investigated. Some derivatives have shown moderate antibacterial and antifungal activities against standard strains such as Staphylococcus aureus and Candida albicans.
Data Summary:
| Compound | Microbial Strain | MIC (µg/mL) |
|---|---|---|
| 1-(3-Methoxyphenyl)-3-pyrazole | S. aureus | 250 |
| 1-(3-Methoxyphenyl)-3-pyrazole | E. coli | 250 |
| 1-(3-Methoxyphenyl)-3-pyrazole | C. albicans | 250 |
This data suggests that while the compound exhibits some antimicrobial activity, further structural optimization may enhance its efficacy.
Case Studies
Several case studies have explored the biological activities of related compounds:
- Antitumor Activity: A study indicated that a related pyrazole derivative exhibited significant antitumor effects with an IC50 value of 49.85 µM against A549 lung cancer cells, demonstrating its potential for further development .
- Inhibition Studies: Research on structurally similar compounds has shown promising results in inhibiting enzymes involved in cancer progression and inflammation, highlighting the therapeutic potential of such derivatives .
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the connectivity of the methoxyphenyl, pyridine, and pyrazole moieties.
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade compounds).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for exact molecular weight validation.
Structural analogs in the literature emphasize the importance of cross-validating NMR peaks with computational predictions to resolve ambiguities in aromatic proton assignments .
How can researchers optimize reaction conditions to improve the yield and purity of this compound during synthesis?
Q. Advanced
- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in urea-forming reactions.
- Catalyst selection : Bases like triethylamine or DBU (1,8-diazabicycloundec-7-ene) improve reaction kinetics.
- Temperature control : Lower temperatures (0–5°C) during exothermic steps reduce byproduct formation.
For example, a study on similar pyridine-pyrazole ureas achieved a 78% yield by optimizing the molar ratio of reactants and using gradient HPLC for purification .
What strategies are employed to resolve contradictions in biological activity data across different assay systems?
Q. Advanced
- Orthogonal assays : Combine biochemical (e.g., enzyme inhibition) and cell-based (e.g., luciferase reporter) assays to confirm target engagement.
- Buffer condition standardization : Variations in pH or ionic strength (e.g., Hank’s Balanced Salt Solution vs. DMEM) can alter activity; systematic testing identifies optimal conditions.
- Negative controls : Use of selective inhibitors (e.g., mGluR5 antagonists for glutamate receptor studies) to validate specificity .
How does the substitution pattern on the pyridine and pyrazole rings influence the compound's binding affinity to target proteins?
Q. Advanced
- Pyridine substitution : Electron-donating groups (e.g., methoxy) at the 3-position enhance π-π stacking with hydrophobic receptor pockets.
- Pyrazole methylation : The 1-methyl group on the pyrazole reduces metabolic degradation, as seen in kinase inhibitor analogs.
Structure-activity relationship (SAR) studies on related compounds show that replacing the pyridine with a pyrimidine ring decreases potency by 10-fold, highlighting the importance of ring electronics .
What computational methods are used to predict the pharmacokinetic properties of this urea derivative?
Q. Advanced
- Molecular docking : Software like AutoDock Vina models interactions with target proteins (e.g., kinases or GPCRs).
- ADME prediction : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 metabolism.
For instance, analogs with logP >3.5 show improved membrane permeability but higher hepatotoxicity risks, necessitating balanced design .
What are the primary biological targets hypothesized for this compound based on structural analogs?
Q. Basic
- Kinases : The pyridine-pyrazole core resembles ATP-competitive kinase inhibitors (e.g., JAK2 or EGFR inhibitors).
- GPCRs : Urea derivatives are known allosteric modulators of metabotropic glutamate receptors (mGluR5) .
- Epigenetic regulators : HDAC or BET bromodomain inhibition is plausible due to aromatic stacking motifs .
How do researchers validate target engagement and mechanism of action in cellular models?
Q. Advanced
- Knockout/knockdown models : CRISPR-Cas9-mediated gene deletion to confirm dependency on the hypothesized target.
- Fluorescence polarization assays : Measure displacement of labeled probes (e.g., fluorescent ATP analogs) in live cells.
- Intracellular calcium (iCa²⁺) imaging : For GPCR targets, monitor iCa²⁺ flux using dyes like Fluo-4 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
